molecular formula C7H8Cl3N B1448895 3,4-Bis(chloromethyl)pyridine hydrochloride CAS No. 27221-52-9

3,4-Bis(chloromethyl)pyridine hydrochloride

Cat. No.: B1448895
CAS No.: 27221-52-9
M. Wt: 212.5 g/mol
InChI Key: MOXIJRNFBVTLBE-UHFFFAOYSA-N
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Description

3,4-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chloromethyl groups attached to the 3rd and 4th positions of the pyridine ring, and it is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(chloromethyl)pyridine hydrochloride typically involves the chloromethylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of chloromethyl intermediates, which then react with pyridine to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

3,4-Bis(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Bis(chloromethyl)pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophiles, such as DNA or proteins, leading to the formation of covalent bonds. This alkylation can result in the inhibition of biological processes, such as DNA replication and protein synthesis, making it useful in the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloromethylpyridine hydrochloride
  • 4-Chloromethylpyridine hydrochloride
  • 2-Chloromethylpyridine hydrochloride

Comparison

3,4-Bis(chloromethyl)pyridine hydrochloride is unique due to the presence of two chloromethyl groups, which allows for more versatile chemical modifications compared to its mono-substituted counterparts. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and enhances its reactivity in various chemical reactions.

Properties

IUPAC Name

3,4-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIJRNFBVTLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27221-52-9
Record name Pyridine, 3,4-bis(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27221-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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